molecular formula C14H12N2O4Se3 B14517547 Bis(4-methyl-2-nitrophenyl)triselane CAS No. 63147-15-9

Bis(4-methyl-2-nitrophenyl)triselane

Cat. No.: B14517547
CAS No.: 63147-15-9
M. Wt: 509.2 g/mol
InChI Key: SJRQDRTZRHKRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methyl-2-nitrophenyl)triselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-2-nitrophenyl)triselane typically involves the reaction of 4-methyl-2-nitrophenyl derivatives with selenium reagents under controlled conditions. One common method is the reaction of 4-methyl-2-nitrophenyl halides with sodium selenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triselane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-2-nitrophenyl)triselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methyl-2-nitrophenyl)triselane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-methyl-2-nitrophenyl)triselane involves its interaction with molecular targets such as enzymes and cellular components. The compound’s selenium atoms play a crucial role in its biological activity, often participating in redox reactions that modulate cellular oxidative stress. The nitro groups can also undergo biotransformation, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl)triselane
  • Bis(4-methylphenyl)triselane
  • Bis(2-nitrophenyl)triselane

Uniqueness

Bis(4-methyl-2-nitrophenyl)triselane is unique due to the presence of both methyl and nitro groups on the phenyl rings, which impart distinct chemical and biological properties.

Properties

CAS No.

63147-15-9

Molecular Formula

C14H12N2O4Se3

Molecular Weight

509.2 g/mol

IUPAC Name

4-methyl-1-[(4-methyl-2-nitrophenyl)triselanyl]-2-nitrobenzene

InChI

InChI=1S/C14H12N2O4Se3/c1-9-3-5-13(11(7-9)15(17)18)21-23-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3

InChI Key

SJRQDRTZRHKRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Se][Se][Se]C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.